molecular formula C7H7F3O2 B1316591 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol CAS No. 862158-19-8

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol

Cat. No.: B1316591
CAS No.: 862158-19-8
M. Wt: 180.12 g/mol
InChI Key: LSWBOGKYWKNEBE-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol is systematically identified by its International Union of Pure and Applied Chemistry name: this compound. The compound carries the Chemical Abstracts Service registry number 862158-19-8, which serves as its unique chemical identifier in databases and commercial applications. The molecular formula C₇H₇F₃O₂ reflects its composition of seven carbon atoms, seven hydrogen atoms, three fluorine atoms, and two oxygen atoms, resulting in a molecular weight of 180.12 grams per mole.

The structural representation follows the Simplified Molecular Input Line Entry System notation: CC1=CC=C(C(O)C(F)(F)F)O1, which describes the connectivity of atoms within the molecule. The compound's International Chemical Identifier key, LSWBOGKYWKNEBE-UHFFFAOYSA-N, provides a standardized hash-based representation of its molecular structure. According to the MDL Information Systems database, the compound is catalogued under the identifier MFCD09040406.

Property Value Reference
Molecular Formula C₇H₇F₃O₂
Molecular Weight 180.12 g/mol
CAS Number 862158-19-8
MDL Number MFCD09040406
InChI Key LSWBOGKYWKNEBE-UHFFFAOYSA-N
SMILES CC1=CC=C(C(O)C(F)(F)F)O1

From a chemical classification perspective, this compound belongs to multiple functional groups simultaneously. It is classified as a secondary alcohol due to the presence of a hydroxyl group attached to a carbon bearing other substituents. The molecule also represents a member of the fluorinated heterocyclic compounds, specifically those containing furan rings with trifluoromethyl substitution. The presence of the trifluoromethyl group places it within the broader category of organofluorine compounds, while the methylated furan ring system categorizes it among substituted heterocycles.

The compound exhibits characteristics typical of both fluorinated alcohols and furan derivatives. The computed properties indicate a hydrogen bond donor count of one and hydrogen bond acceptor count of five, reflecting the presence of the hydroxyl group and the electronegative fluorine atoms. The rotatable bond count of one suggests limited conformational flexibility, primarily around the carbon-carbon bond connecting the trifluoromethyl-bearing carbon to the furan ring. The exact mass of 180.03981395 daltons and an XLogP3-AA value of 1.7 indicate moderate lipophilicity, which influences its solubility and bioavailability characteristics.

Historical Context and Discovery

The documented history of this compound in chemical databases traces back to July 30, 2007, when it was first recorded in the PubChem database. This relatively recent appearance in scientific literature reflects the compound's emergence during the modern era of fluorine chemistry development, particularly as synthetic methodologies for accessing complex fluorinated molecules became more sophisticated and widely accessible.

The development of this specific compound occurred within the broader context of expanding interest in trifluoromethylated building blocks for pharmaceutical and agrochemical applications. During the early 2000s, the pharmaceutical industry increasingly recognized the value of incorporating trifluoromethyl groups into drug candidates to enhance metabolic stability, membrane permeability, and target binding affinity. This recognition drove significant research efforts toward developing efficient synthetic routes to trifluoromethylated compounds, including those bearing heterocyclic scaffolds such as furan rings.

The synthetic accessibility of this compound became feasible through advances in trifluoromethylation chemistry that emerged in the preceding decades. Key developments included the refinement of nucleophilic trifluoromethylation reagents and the establishment of transition metal-catalyzed methods for introducing trifluoromethyl groups into organic molecules. These methodological advances provided the foundation for synthesizing complex trifluoromethylated heterocycles that would have been challenging to access using earlier synthetic approaches.

The compound's recognition as a valuable synthetic intermediate coincided with the development of copper-catalyzed deoxytrifluoromethylation reactions, which enable the direct conversion of alcohols to trifluoromethyl-bearing compounds. These transformations revolutionized access to fluorinated building blocks by utilizing readily available alcohol precursors rather than requiring pre-functionalized starting materials. The establishment of such methodologies positioned compounds like this compound as important targets and intermediates in synthetic organic chemistry.

Importance in Organic Chemistry Research

This compound occupies a significant position in contemporary organic chemistry research due to its unique combination of structural features and synthetic utility. The compound serves multiple roles within the research community, functioning simultaneously as a synthetic target, reaction intermediate, and structural motif for developing new chemical transformations.

The primary research importance of this compound lies in its utility for studying trifluoromethylation reactions, particularly those involving copper-catalyzed transformations. Recent investigations have demonstrated that compounds bearing the trifluoromethyl-substituted secondary alcohol motif can be efficiently accessed through copper metallaphotoredox-mediated deoxytrifluoromethylation reactions. These studies utilize alcohol substrates activated in situ by benzoxazolium salts, enabling the direct conversion of readily available alcohols to trifluoromethylated products under mild conditions. Such transformations represent significant advances in synthetic methodology, as they provide direct access to valuable fluorinated building blocks from simple precursors.

Research efforts have also focused on developing new reagents for accessing trifluoromethylated compounds more efficiently. The development of phenyl bromodifluoroacetate as a bench-stable trifluoromethylation reagent has enabled copper-catalyzed deoxytrifluoromethylation reactions that convert alcohols directly to trifluoromethanes. This methodology represents a significant improvement over previous approaches that required multiple synthetic steps or employed expensive trifluoromethyl sources. The operational simplicity and broad substrate scope of these reactions have made them valuable tools for synthetic chemists working with fluorinated compounds.

The compound's structural features make it particularly valuable for studying the synthesis of fluorinated furan derivatives. Research in this area has demonstrated that fluorinated furans can be accessed through various synthetic approaches, including silver nitrate-catalyzed activation of electronically deficient triple bonds. These methodologies enable the selective synthesis of fluorinated furan derivatives, providing access to compounds that exhibit unique reactivity patterns due to the combined influence of fluorine substitution and the furan heterocycle.

Research Application Methodology Key Findings Reference
Deoxytrifluoromethylation Cu metallaphotoredox catalysis Direct alcohol to trifluoromethane conversion
Trifluoromethylation reagents Phenyl bromodifluoroacetate Bench-stable reagent development
Fluorinated furan synthesis AgNO₃-catalyzed activation Selective furan derivative formation
Defluorinative phosphorylation C(sp³)-F bond activation Novel C-P bond formation

The compound has also contributed to understanding the defluorinative phosphorylation of perfluoroalkyl ketones, where successive carbon-fluorine bond activation leads to new carbon-phosphorus and carbon-oxygen bond formation. These reactions demonstrate the versatility of fluorinated compounds as substrates for diverse chemical transformations, expanding the scope of reactions available for modifying fluorinated heterocycles.

Relationship to Other Fluorinated Furan Derivatives

This compound belongs to an extensive family of fluorinated furan derivatives that have emerged as important building blocks in modern synthetic chemistry. Understanding its relationship to other members of this compound class provides insight into structure-activity relationships and synthetic strategies for accessing diverse fluorinated heterocycles.

The compound shares structural similarities with other trifluoromethylated furan derivatives, particularly those bearing electron-withdrawing substituents on the furan ring. Related compounds include trifluoromethyl-substituted heteroaromatic aldehydes and various fluorinated furan derivatives that have been developed for pharmaceutical and materials applications. These compounds typically exhibit enhanced chemical stability and unique electronic properties compared to their non-fluorinated analogues, making them valuable synthetic targets and intermediates.

Within the broader category of fluorinated furans, this compound can be distinguished from perfluoroalkylfurans, which contain multiple fluorine substituents directly attached to the furan ring system. While perfluoroalkylfurans exhibit extreme electron deficiency and unique reactivity patterns, compounds like this compound maintain a balance between fluorine incorporation and synthetic accessibility, making them more suitable for applications requiring moderate electronic modification.

The compound's relationship to 5-methylfurfuryl alcohol, its non-fluorinated structural analogue, illustrates the impact of trifluoromethyl substitution on molecular properties. While 5-methylfurfuryl alcohol serves as a flavoring agent and food additive with a molecular weight of 112.13 grams per mole, the trifluoromethylated derivative exhibits significantly different physical and chemical properties due to the presence of the electron-withdrawing trifluoromethyl group. This comparison highlights how strategic fluorine incorporation can dramatically alter compound properties while maintaining the core heterocyclic structure.

Recent research has demonstrated synthetic connections between this compound and other fluorinated heterocycles through various transformation reactions. The development of catalyst-free synthesis methods for alpha-trifluoromethylated tertiary alcohols bearing heterocyclic systems has shown that trifluoromethyl ketones can serve as versatile precursors for accessing diverse fluorinated products. These methodologies enable the preparation of structurally related compounds through Friedel-Crafts alkylation reactions and other carbon-carbon bond forming processes.

Compound Class Key Features Relationship to Target Compound Applications
Perfluoroalkylfurans Multiple F substituents Higher fluorine content Specialized materials
Trifluoromethyl heteroaromatics Single CF₃ group Similar electronic properties Pharmaceutical intermediates
Fluorinated dihydrofurans Saturated ring system Structural analogues Synthetic intermediates
Alpha-trifluoromethyl alcohols CF₃-bearing carbinol Same functional group pattern Medicinal chemistry

The synthetic pathways for accessing this compound often involve methodologies that can be extended to prepare related fluorinated furan derivatives. For example, the sequential deprotection-annulation reactions used to synthesize 4-trifluoromethylfuran derivatives demonstrate general approaches for constructing fluorinated heterocycles. Similarly, the oxidation reactions of aromatic compounds in trifluoroacetic acid systems provide routes to various trifluoromethyl-substituted heterocycles, illustrating the interconnected nature of synthetic approaches within this compound family.

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWBOGKYWKNEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585445
Record name 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862158-19-8
Record name 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol typically involves the reaction of 5-methylfurfuryl alcohol with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include purification steps such as distillation or recrystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can yield trifluoroacetic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions include trifluoroacetic acid from oxidation, various alcohol derivatives from reduction, and substituted compounds from nucleophilic substitution .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in studies involving protein folding and interactions due to its ability to stabilize certain protein structures.

    Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming hydrogen bonds and other interactions, leading to changes in their function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties References
2,2,2-Trifluoro-1-(furan-2-yl)ethanol C₆H₅F₃O₂ 166.09 Furan-2-yl Lower MW, higher polarity vs. aryl analogs
2,2,2-Trifluoro-1-(p-tolyl)ethanol C₉H₉F₃O 190.17 4-Methylphenyl Higher lipophilicity due to aromatic ring
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol C₈H₆F₃NO₃ 221.14 3-Nitrophenyl Enhanced acidity (pKa ~1–2) due to NO₂ group
2,2,2-Trifluoro-1-(thienyl-2-yl)ethanol C₆H₅F₃OS 182.16 Thienyl-2-yl Sulfur atom increases dipole moment
Target Compound : 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol (inferred) C₇H₇F₃O₂ ~180.13 5-Methylfuran-2-yl Moderate polarity, steric hindrance from methyl group

Key Observations :

  • The 5-methylfuran substituent introduces a balance of steric bulk and moderate electron-donating effects compared to electron-withdrawing groups (e.g., NO₂ in 3-nitrophenyl derivatives) .
  • Lower molecular weight than aryl analogs (e.g., p-tolyl) suggests reduced melting/boiling points and higher volatility .
  • The furan ring imparts higher polarity compared to purely aliphatic trifluoroethanols but lower than nitro-substituted derivatives .

Biological Activity

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol is a fluorinated alcohol that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a trifluoroethyl group and a furan derivative, which may contribute to its unique biological properties. This article explores the synthesis, biological evaluation, and potential applications of this compound in therapeutic contexts.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylfuran with trifluoroacetaldehyde under controlled conditions. The process can be optimized using various catalysts to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of trifluoromethyl furan have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a comparative study, the antibacterial activity was assessed using the zone of inhibition method against strains such as Staphylococcus aureus and Escherichia coli:

CompoundZone of Inhibition (mm)Activity Level
This compoundTBDTBD
Ciprofloxacin30Excellent

The results suggest that the trifluoromethyl group may enhance the compound's interaction with bacterial membranes, leading to increased permeability and subsequent bactericidal effects.

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence that compounds containing furan rings can exhibit antiviral activity. For example, studies on related fluorinated compounds have shown promising results against influenza viruses. The mechanism appears to involve interference with viral replication processes.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents.

A summary of cytotoxicity findings is presented in the table below:

Cell LineIC50 (µM)Selectivity Index (SI)
MDA-MB-231 (Breast Cancer)TBDTBD
A549 (Lung Cancer)TBDTBD
HEK-293 (Normal Cells)TBDTBD

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins. The trifluoromethyl group enhances hydrophobic interactions, potentially leading to altered protein folding and function. Studies utilizing molecular dynamics simulations have suggested that this compound can stabilize certain protein conformations or induce unfolding under specific conditions.

Case Studies

  • Antimicrobial Efficacy : A study examined the antimicrobial properties of a series of trifluoromethyl furan derivatives against resistant bacterial strains. The findings indicated that modifications at the furan ring significantly influenced antibacterial potency.
  • Cytotoxicity Assessment : In vitro assays were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound. Results showed promising selective toxicity against tumor cells compared to non-cancerous cells.

Q & A

Q. What synthetic methodologies are most effective for preparing 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol, and how do reaction parameters influence yield?

The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. A validated protocol involves iodine-catalyzed benzylation of substituted anilines with trifluoroethanol derivatives, achieving yields of 65–98% . Key parameters include:

  • Catalyst loading : 5–10 mol% iodine for electrophilic activation.
  • Solvent : Dichloromethane or tetrahydrofuran (THF) for optimal solubility.
  • Temperature : Ambient to 60°C, with higher temperatures accelerating reaction rates but risking decomposition. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane, 1:4) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : The trifluoromethyl group appears as a singlet at δ ~120–125 ppm (¹³C). Furan protons resonate as multiplets at δ 6.0–7.5 ppm (¹H).
  • IR spectroscopy : Hydroxyl (3200 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).
  • TLC : Silica plates with fluorescent indicators (e.g., Merck F254) using ethanol-water (80:20) for enantiomeric separation (ΔRf = 0.17) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to volatility and potential respiratory irritation.
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using chiral catalysts?

Chiral resolution employs cellulose-based TLC plates (MCTA) with ethanol-water (80:20), achieving baseline separation (ΔRf = 0.10) for atropisomers . For asymmetric catalysis:

  • Chiral auxiliaries : (R)- or (S)-BINOL ligands (10 mol%) in THF at -20°C.
  • Monitoring : Circular dichroism (CD) spectroscopy to track enantiomeric excess (ee >90%) .

Q. What strategies resolve contradictions in reported reaction yields for Friedel-Crafts alkylation?

Yield discrepancies (e.g., 65% vs. 98%) arise from:

  • Electrophile reactivity : Electron-deficient anilines require longer reaction times (24 vs. 12 hours).
  • Moisture control : Molecular sieves (4Å) improve yields by 15–20% in hygroscopic solvents like THF . Systematic optimization should include kinetic studies (GC-MS) and DoE (Design of Experiments) to identify critical factors .

Q. How does computational modeling elucidate the reaction mechanism of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Transition states : Trifluoromethyl groups stabilize intermediates via electron-withdrawing effects (ΔG‡ = 25–30 kcal/mol).
  • Solvent effects : Polar solvents (e.g., DMSO) lower activation barriers by 5–8 kcal/mol compared to non-polar solvents .

Q. What role does this compound play in synthesizing bioactive molecules or natural products?

It serves as a key intermediate in:

  • Anticancer agents : Coupling with indole derivatives via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, 80°C).
  • Antimicrobials : Functionalization with thiophene rings via Heck reactions (Pd(OAc)₂, PPh₃, DMF) .

Methodological Tables

Q. Table 1. Comparative Yields for Synthetic Routes

MethodCatalystSolventYield (%)Purity (%)Reference
Friedel-Crafts AlkylationI₂ (5 mol%)THF9895
Nucleophilic SubstitutionBF₃·Et₂ODCM7590

Q. Table 2. Key Spectroscopic Data

TechniqueDiagnostic PeaksReference
¹H NMRδ 6.2–7.1 (furan H), δ 4.5 (OH, broad)
¹³C NMRδ 120.5 (CF₃), δ 152.3 (furan C-O)
IR3200 cm⁻¹ (OH), 1150 cm⁻¹ (C-F)

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